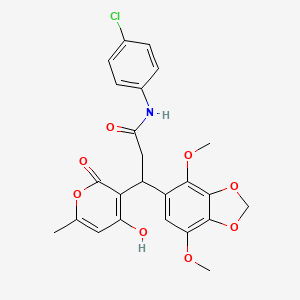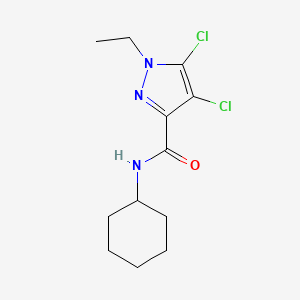![molecular formula C18H18N2O3 B14943806 N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxolane ring, a phenylcarbamoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 2-phenylcarbamoylbenzoic acid with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-thioamide: Contains a thioamide group, which may confer different chemical and biological properties.
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-23-16/h1-5,7-10,16H,6,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
XLGZGTLRPCCBTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)

![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide](/img/structure/B14943741.png)
![4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
![3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943754.png)
![6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B14943767.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B14943770.png)

![2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943774.png)

![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)
